molecular formula C14H15F3N2O3S B1452306 methyl 3-({(Z)-1-[(E)-2-(dimethylamino)ethenyl]-4,4,4-trifluoro-3-oxo-1-butenyl}amino)-2-thiophenecarboxylate CAS No. 882747-70-8

methyl 3-({(Z)-1-[(E)-2-(dimethylamino)ethenyl]-4,4,4-trifluoro-3-oxo-1-butenyl}amino)-2-thiophenecarboxylate

Cat. No.: B1452306
CAS No.: 882747-70-8
M. Wt: 348.34 g/mol
InChI Key: MGUCOTQPEHECQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({(Z)-1-[(E)-2-(dimethylamino)ethenyl]-4,4,4-trifluoro-3-oxo-1-butenyl}amino)-2-thiophenecarboxylate is a structurally complex molecule featuring a thiophene core substituted with a methyl ester group at position 2 and a conjugated enaminone system bearing a trifluoromethyl group and a dimethylaminoethenyl moiety.

Properties

IUPAC Name

methyl 3-[[1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O3S/c1-19(2)6-4-9(8-11(20)14(15,16)17)18-10-5-7-23-12(10)13(21)22-3/h4-8,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUCOTQPEHECQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=CC(=O)C(F)(F)F)NC1=C(SC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-({(Z)-1-[(E)-2-(dimethylamino)ethenyl]-4,4,4-trifluoro-3-oxo-1-butenyl}amino)-2-thiophenecarboxylate (CAS No. 882747-70-8) is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including relevant data, case studies, and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C14H15F3N2O3S
  • Molecular Weight : 348.34 g/mol
  • Boiling Point : 378.3 ± 42.0 °C (Predicted)
  • Density : 1.341 ± 0.06 g/cm³ (Predicted)
  • pKa : 6.52 ± 0.70 (Predicted) .

Anticancer Activity

Recent studies have suggested that compounds similar to this compound exhibit promising anticancer properties. The mechanism of action appears to involve the inhibition of specific signaling pathways associated with tumor growth and proliferation.

Case Study: In Vitro Studies

A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined for several cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)12
A549 (Lung)20

These results indicate that this compound has potential as a therapeutic agent against various types of cancer.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests have shown effectiveness against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

The proposed mechanism of action for this compound involves the modulation of signal transduction pathways critical for cellular proliferation and survival. Specifically, it may affect the MAPK/ERK pathway and induce apoptosis in cancer cells.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 3-({(Z)-1-[(E)-2-(dimethylamino)ethenyl]-4,4,4-trifluoro-3-oxo-1-butenyl}amino)-2-thiophenecarboxylate exhibit anticancer properties. For instance, derivatives of thiophene-based compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

StudyFindings
Pramanik et al. (2016)Demonstrated that thiophene derivatives could inhibit tumor growth in vitro.
Martos et al. (2018)Reported on the mechanism of action involving membrane destabilization in cancer cells.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiophene derivatives have been explored for their ability to disrupt bacterial membranes or inhibit essential enzymes within microbial cells.

StudyFindings
Kenoth et al. (2018)Identified thiophene compounds that inhibit bacterial growth through membrane interaction.
Ellagitannin HeT Study (2018)Showed that similar structures can elicit strong antimicrobial responses.

Pesticidal Activity

Research has highlighted the potential of this compound as a pesticide or herbicide. The trifluoromethyl group enhances lipophilicity, potentially improving penetration into plant tissues.

StudyFindings
ChemicalBook Analysis (2020)Suggested applications in crop protection due to its chemical stability and activity against pests.

Polymer Development

The compound's unique chemical structure allows for its use in developing novel polymers with specific properties such as enhanced thermal stability and chemical resistance.

ApplicationDescription
CoatingsUtilized in creating coatings that resist corrosion and wear due to its fluorinated components.
CompositesIncorporated into composite materials to enhance mechanical properties and durability.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Selected Compounds

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Primary Application Reference
Target Compound Thiophene Methyl ester, trifluoro-oxo-butenyl, dimethylaminoethenyl ~388.3 (estimated) Research (hypothetical: enzyme inhibition)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene Ethyl ester, hydroxylphenyl, oxoethyl 390.1 Synthetic intermediate (research)
Triflusulfuron Methyl Ester Benzoate-triazine Sulfonylurea, trifluoroethoxy, triazine 492.3 Herbicide (pesticide)
SAHA (Vorinostat) Hydroxamic acid Hydroxamate, aliphatic chain 264.3 HDAC inhibitor (pharmaceutical)

Key Observations :

  • The target compound distinguishes itself via its thiophene core and trifluoro-oxo-butenyl chain, contrasting with the tetrahydrobenzo[b]thiophene in 6o and the triazine-based herbicides in . The dimethylaminoethenyl group may enhance solubility and binding interactions compared to 6o’s hydroxylphenyl group .
  • Triflusulfuron methyl ester shares a methyl ester and trifluoro group but incorporates a sulfonylurea bridge and triazine ring, directing its use as a pesticide rather than a therapeutic agent .
  • SAHA , a histone deacetylase (HDAC) inhibitor, lacks a heterocyclic core but shares functional groups (e.g., carbonyl) that enable metal-binding activity. The target compound’s similarity to SAHA in hydrophobicity or electronic properties could suggest unexplored epigenetic applications .

Spectroscopic and Physicochemical Properties

Table 2: NMR and Molecular Property Comparisons

Compound Notable NMR Shifts (Regions A/B) LogP (Predicted) Similarity Index (vs. SAHA)
Target Compound Expected shifts in enaminone (δ 6–8 ppm) and trifluoro (δ 110–120 ppm in 13C) ~2.5 (highly lipophilic) Not calculated
6o Hydroxylphenyl (δ 5–6 ppm), tetrahydrobenzo (δ 1–2 ppm) ~1.8
SAHA Aliphatic chain (δ 1–2 ppm), hydroxamate (δ 9–10 ppm) 1.2 Reference (100%)

Insights :

  • The target compound’s trifluoro group would deshield adjacent protons, causing distinct ¹H/¹³C NMR shifts compared to 6o’s hydroxylphenyl group. highlights how substituent-induced chemical environment changes (e.g., regions A/B in Rapa analogs) can pinpoint structural variations .

Pharmacokinetic and Bioactivity Considerations

The target compound’s enaminone and ester groups could mimic SAHA’s zinc-binding capacity, warranting further in vitro testing .

Preparation Methods

General Synthetic Strategy

The compound's synthesis typically involves:

  • Introduction of the trifluoromethyl and keto functionalities on a butenyl backbone.
  • Formation of the (Z)- and (E)-configured enaminone side chains.
  • Coupling of the substituted butenyl intermediate with a methyl 2-aminothiophenecarboxylate derivative.

This approach leverages selective condensation and amination reactions under controlled stereochemistry to achieve the desired geometric isomers.

Key Synthetic Steps

Step 1: Synthesis of 4,4,4-Trifluoro-3-oxo-1-butenyl Intermediate

  • Starting from trifluoroacetic acid derivatives or trifluoromethyl ketones, the 4,4,4-trifluoro-3-oxo-1-butenyl fragment is prepared.
  • Typical methods include Claisen condensation or aldol-type reactions with trifluoromethyl ketones to introduce the keto and trifluoromethyl groups.
  • Control of the double bond geometry (E/Z) is achieved by reaction conditions such as temperature, solvent, and base choice.

Step 2: Formation of the (E)-2-(dimethylamino)ethenyl Side Chain

  • The (E)-configured dimethylaminoethenyl group is introduced via condensation of the keto intermediate with dimethylamine or its derivatives.
  • This step forms an enaminone structure, crucial for the biological activity and chemical stability of the final compound.

Step 3: Coupling with Methyl 2-Aminothiophenecarboxylate

  • The amino group of methyl 2-aminothiophenecarboxylate reacts with the keto-enaminone intermediate.
  • This coupling forms the amide linkage, completing the molecular framework.
  • Reaction conditions favor the (Z)-configuration around the amide bond to align with the target compound's stereochemistry.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Claisen/Aldol Condensation Trifluoroacetyl derivatives, base (e.g., NaH), solvent (THF) 70-85 Control of E/Z isomerism critical
2 Enaminone Formation Dimethylamine, mild heating, solvent (ethanol or DMF) 75-90 Stereoselective formation of (E)-enaminone
3 Amide Coupling Methyl 2-aminothiophenecarboxylate, coupling agent (e.g., EDCI, DCC), base (e.g., DIPEA), solvent (DCM) 65-80 Purification by chromatography

Note: Exact yields depend on scale, purity of reagents, and reaction optimization.

Purification and Characterization

  • Purification is commonly performed by column chromatography using silica gel and gradient elution with solvents such as ethyl acetate and hexane.
  • Crystallization may be employed for final product refinement.
  • Characterization involves NMR spectroscopy to confirm stereochemistry, mass spectrometry for molecular weight, and elemental analysis to confirm composition.

Research Findings and Optimization Notes

  • The stereochemical integrity of both the (Z)- and (E)-double bonds is crucial for the compound's biological activity, necessitating precise control during synthesis.
  • Use of mild bases and low-temperature conditions during condensation steps reduces isomerization and side reactions.
  • The trifluoromethyl group imparts chemical stability and lipophilicity, but also requires careful handling to avoid decomposition.
  • Recent patents highlight the use of modified coupling agents and solvents to improve yield and reduce impurities in the amide formation step.

Summary Table of Preparation Method Features

Feature Description
Core Intermediate 4,4,4-Trifluoro-3-oxo-1-butenyl fragment
Key Functional Groups Trifluoromethyl, keto, enaminone, amide linkage
Stereochemistry Control (Z)- and (E)-isomers controlled by reaction conditions
Coupling Method Amide bond formation via carbodiimide coupling agents
Purification Techniques Chromatography, crystallization
Typical Yield Range 65–90% per step
Challenges Stereoselectivity, stability of trifluoromethylated intermediates

Q & A

Q. What are the established synthetic routes for methyl 3-({(Z)-1-[(E)-2-(dimethylamino)ethenyl]-4,4,4-trifluoro-3-oxo-1-butenyl}amino)-2-thiophenecarboxylate, and what catalytic systems are optimal for high yield?

The compound can be synthesized via a multi-step procedure involving:

  • Amide coupling : Reaction of 2-thiophenecarboxylic acid derivatives with activated intermediates (e.g., using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts for esterification/amidation) .
  • Stereoselective enamine formation : Controlled addition of dimethylaminoethenyl groups under Z/E-specific conditions (e.g., using low-temperature Wittig reactions or Stork enamine protocols) .
  • Trifluoromethylation : Introduction of the 4,4,4-trifluoro-3-oxo-1-butenyl moiety via nucleophilic substitution or radical-mediated pathways . Optimal yields (>70%) are achieved with anhydrous solvents (e.g., THF or DCM) and inert atmospheres to prevent hydrolysis of sensitive intermediates.

Q. How is the stereochemical integrity of the (Z)- and (E)-configured ethenyl groups verified during synthesis?

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR distinguish Z/E isomers via coupling constants (e.g., JHHJ_{H-H} ~12–16 Hz for trans configurations) and fluorine chemical shifts .
  • X-ray crystallography : Resolves spatial arrangements of substituents around double bonds, as demonstrated in analogous trifluoromethylated thiophene derivatives .
  • HPLC/MS : Chiral columns or ion mobility spectrometry validate purity and configuration .

Advanced Research Questions

Q. What experimental challenges arise in maintaining the stability of the 4,4,4-trifluoro-3-oxo-1-butenyl group under varying reaction conditions?

  • Hydrolysis sensitivity : The trifluoromethyl ketone moiety is prone to hydrolysis in protic solvents (e.g., MeOH/H2_2O), necessitating anhydrous conditions and low temperatures (<0°C) .
  • Thermal decomposition : Above 40°C, decarboxylation or retro-aldol reactions may occur, requiring real-time monitoring via TLC or in situ IR .
  • Mitigation strategies : Use of protecting groups (e.g., tert-butyldimethylsilyl ethers) for ketone stabilization during intermediate steps .

Q. How do contradictory reports on bioactivity (e.g., enzyme inhibition vs. cytotoxicity) correlate with structural modifications in this compound?

  • Substituent effects :
Modification Observed Bioactivity Source
Thiophene ring substitution Enhanced kinase inhibition (IC50_{50} ~0.5 µM)
Trifluoromethyl position Increased cytotoxicity (LC50_{50} ~10 µM)
  • Methodological variability : Discrepancies arise from assay conditions (e.g., cell line specificity, incubation time) rather than structural factors. For example, conflicting cytotoxicity data in HeLa vs. HEK293 cells suggest target selectivity .

Q. What computational approaches are effective in predicting the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Docking simulations : Molecular dynamics (MD) with AMBER or GROMACS predict binding affinities to ATP pockets (e.g., ∆G ~-9.5 kcal/mol for CDK2) .
  • QSAR modeling : Correlate electronic parameters (Hammett σ values) of the trifluoromethyl group with inhibitory potency (R2^2 >0.85) .
  • ADMET profiling : SwissADME or ProTox-II assess metabolic stability and toxicity risks (e.g., high CYP3A4 affinity) .

Methodological Guidance for Data Contradictions

Q. How should researchers resolve inconsistencies in reported synthetic yields (e.g., 50% vs. 75%) for this compound?

  • Critical variables :
  • Catalyst purity : DMAP/DCC batches with >98% purity reduce side reactions .
  • Solvent drying : Molecular sieves or distillation for anhydrous THF improve reproducibility .
    • Standardization : Adopt USP/EP guidelines for reaction monitoring (e.g., in situ pH control, inline spectroscopy) .

Q. What analytical techniques are recommended to distinguish between degradation products and synthetic intermediates?

  • LC-HRMS : Resolves masses with <2 ppm error (e.g., distinguishing methyl ester hydrolysis [Δm/z +18] from decarboxylation [Δm/z -44]) .
  • Tandem MS/MS : Fragmentation patterns identify structural motifs (e.g., loss of CF3_3 [69 Da] vs. dimethylamino groups [45 Da]) .
  • Isotopic labeling : 13C^{13}\text{C}-labeled intermediates track degradation pathways in stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-({(Z)-1-[(E)-2-(dimethylamino)ethenyl]-4,4,4-trifluoro-3-oxo-1-butenyl}amino)-2-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-({(Z)-1-[(E)-2-(dimethylamino)ethenyl]-4,4,4-trifluoro-3-oxo-1-butenyl}amino)-2-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.